molecular formula C11H13Cl2NO2 B11173628 2,5-dichloro-N-(1-methoxypropan-2-yl)benzamide

2,5-dichloro-N-(1-methoxypropan-2-yl)benzamide

Cat. No.: B11173628
M. Wt: 262.13 g/mol
InChI Key: YIUYHHSNHFXATQ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(1-methoxypropan-2-yl)benzamide is an organic compound belonging to the benzamide class It is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring, and a methoxypropan-2-yl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(1-methoxypropan-2-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 1-methoxypropan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale production. This may include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(1-methoxypropan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The methoxypropan-2-yl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the amide group to an amine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

    Substitution: Products with various functional groups replacing the chlorine atoms.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2,5-dichloro-N-(1-methoxypropan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(1-methoxypropan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-(1-methoxypropan-2-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the methoxypropan-2-yl group. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

2,5-dichloro-N-(1-methoxypropan-2-yl)benzamide

InChI

InChI=1S/C11H13Cl2NO2/c1-7(6-16-2)14-11(15)9-5-8(12)3-4-10(9)13/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI Key

YIUYHHSNHFXATQ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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